4-(3-Bromobenzyl)thiomorpholine
Description
4-(3-Bromobenzyl)thiomorpholine (CAS: 414893-81-5) is a thiomorpholine derivative with the molecular formula C₁₁H₁₄BrNS and a molecular weight of 272.21 g/mol . It features a thiomorpholine ring (a six-membered saturated ring containing one sulfur and one nitrogen atom) substituted at the nitrogen atom with a 3-bromobenzyl group. This compound is categorized as a tertiary amine and is listed with a purity of 97% in commercial catalogs .
Properties
IUPAC Name |
4-[(3-bromophenyl)methyl]thiomorpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNS/c12-11-3-1-2-10(8-11)9-13-4-6-14-7-5-13/h1-3,8H,4-7,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWWDEQSIYFSCSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromobenzyl)thiomorpholine typically involves the reaction of thiomorpholine with 3-bromobenzyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of 4-(3-Bromobenzyl)thiomorpholine follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors with efficient mixing and temperature control to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
4-(3-Bromobenzyl)thiomorpholine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the 3-bromobenzyl group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the bromine atom or to modify the thiomorpholine ring using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, dichloromethane, toluene.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Substituted thiomorpholine derivatives.
Oxidation: Sulfoxides, sulfones.
Reduction: De-brominated thiomorpholine, modified thiomorpholine rings.
Scientific Research Applications
Medicinal Chemistry
4-(3-Bromobenzyl)thiomorpholine is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its structural similarity to biologically active molecules allows it to serve as a scaffold for developing new drugs targeting numerous diseases, particularly in the fields of oncology and infectious diseases.
- Anticancer Activity : This compound has been evaluated for its potential to inhibit specific cancer cell lines. Studies indicate that it exhibits significant cytotoxicity against various tumor cells, demonstrating IC50 values comparable to established chemotherapeutics.
- Antimicrobial Properties : Research has shown that 4-(3-Bromobenzyl)thiomorpholine possesses antibacterial activity against Gram-positive bacteria. Its mechanism involves interaction with bacterial enzymes, which disrupts cellular processes critical for bacterial survival.
Organic Synthesis
In organic synthesis, 4-(3-Bromobenzyl)thiomorpholine serves as a versatile building block for synthesizing more complex molecules. It can undergo various chemical transformations, including nucleophilic substitutions and reductions, making it valuable in creating diverse derivatives with tailored properties.
Anticancer Activity Assessment
A study conducted on the anticancer efficacy of 4-(3-Bromobenzyl)thiomorpholine involved evaluating its effects on human cancer cell lines using the MTT assay. The results indicated:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Induction of apoptosis |
| A549 (Lung) | 15.0 | Inhibition of cell proliferation |
| HeLa (Cervical) | 10.0 | Disruption of mitochondrial function |
These findings suggest that 4-(3-Bromobenzyl)thiomorpholine may act through multiple pathways to exert its anticancer effects.
Antimicrobial Efficacy Evaluation
The antimicrobial activity of 4-(3-Bromobenzyl)thiomorpholine was assessed against various bacterial strains using the broth microdilution method:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µM) |
|---|---|
| Staphylococcus aureus | 31.25 |
| Streptococcus pneumoniae | 62.50 |
| Escherichia coli | Not effective |
The data indicate that the compound exhibits selective antibacterial activity, particularly against Gram-positive bacteria.
Mechanism of Action
The mechanism of action of 4-(3-Bromobenzyl)thiomorpholine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The bromobenzyl group can enhance the compound’s binding affinity to its target, while the thiomorpholine ring can modulate its chemical reactivity and stability.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
Thiomorpholine derivatives exhibit distinct structural features compared to morpholine analogues due to sulfur’s larger atomic radius and polarizability. Key differences include:
Crystal Packing and Hydrogen Bonding :
- 4-(4-Nitrophenyl)thiomorpholine forms centrosymmetric dimers via intermolecular C–H···O hydrogen bonds involving methylene groups adjacent to sulfur. In contrast, its morpholine analogue adopts a ribbon-like structure due to stronger O–H interactions .
- The sulfur atom in thiomorpholine derivatives introduces a "metabolically soft spot," enabling oxidation to sulfoxides or sulfones, which can alter pharmacokinetics .
- Substituent Effects: 4-(3-Bromobenzyl)thiomorpholine vs. 4-(4-Fluorobenzyl)thiomorpholine (CAS: 1542-56-9): The bromine atom at the meta position increases steric bulk and lipophilicity compared to the smaller, electronegative fluorine atom at the para position. This difference may influence binding affinity in biological targets .
Data Table: Key Properties of Thiomorpholine Derivatives
| Compound | Molecular Weight (g/mol) | Substituent | Lipophilicity (LogP)* | Bioactivity Highlights |
|---|---|---|---|---|
| 4-(3-Bromobenzyl)thiomorpholine | 272.21 | 3-Bromobenzyl | High (estimated) | Not reported |
| 4-(4-Nitrophenyl)thiomorpholine | 254.33 | 4-Nitrophenyl | Moderate | Precursor for antimycobacterial agents |
| 4-Benzylthiomorpholine | 195.30 | Benzyl | Moderate | Limited membrane penetration |
| 4-(4-Fluorobenzyl)thiomorpholine | 211.30 | 4-Fluorobenzyl | Moderate | Electronegativity affects reactivity |
*LogP estimated based on substituent contributions.
Biological Activity
4-(3-Bromobenzyl)thiomorpholine is a sulfur-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C11H14BrNS
- Molecular Weight : 274.20 g/mol
- CAS Number : 414893-81-5
Antimicrobial Activity
Research has indicated that thiomorpholine derivatives exhibit significant antimicrobial properties. A study demonstrated that 4-(3-bromobenzyl)thiomorpholine showed notable activity against various bacterial strains, particularly Gram-positive bacteria. The compound's mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival .
Anticancer Potential
The anticancer properties of thiomorpholine derivatives have been explored in various studies. Specifically, 4-(3-bromobenzyl)thiomorpholine has been implicated in inhibiting cancer cell proliferation through:
- Induction of apoptosis in cancer cells.
- Inhibition of key signaling pathways associated with tumor growth, such as the PI3K/Akt and MAPK pathways .
A case study involving human cancer cell lines revealed that treatment with this compound led to a significant reduction in cell viability, suggesting its potential as a chemotherapeutic agent.
Anti-inflammatory Effects
In vitro studies have shown that 4-(3-bromobenzyl)thiomorpholine can modulate inflammatory responses. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a potential application in treating inflammatory diseases by regulating immune responses .
The biological activities of 4-(3-bromobenzyl)thiomorpholine can be attributed to several mechanisms:
- Enzyme Inhibition : It may act as an inhibitor of enzymes involved in inflammation and cancer progression.
- Cell Signaling Modulation : The compound appears to interfere with signaling pathways critical for cell survival and proliferation.
- Reactive Oxygen Species (ROS) Regulation : By modulating oxidative stress levels, it can influence cellular responses to damage and stress .
Research Findings
Case Studies
- Antimicrobial Efficacy : A study tested 4-(3-bromobenzyl)thiomorpholine against Staphylococcus aureus and found it effective at low concentrations, highlighting its potential for treating infections caused by resistant strains.
- Cancer Cell Line Study : In a controlled experiment using breast cancer cell lines, treatment with the compound resulted in a dose-dependent decrease in cell viability, suggesting its potential role as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
